4,4'-Methylenebis(2-ethyl-6-methylcyclohexanamine)
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Overview
Description
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) is an organic compound that belongs to the class of alicyclic diamines. It is primarily used as a building block in the production of polyamides and epoxy resins. This compound is known for its high chemical resistance, transparency, and high glass transition temperatures, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) typically involves the reaction of 2-ethyl-6-methylcyclohexanone with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: 2-ethyl-6-methylcyclohexanone reacts with formaldehyde in the presence of a base to form an intermediate.
Ammonolysis: The intermediate is then treated with ammonia to yield 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: It is used as a curing agent for epoxy resins, which are essential in the production of adhesives, coatings, and composites.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) involves its interaction with various molecular targets. The compound acts as a nucleophile, reacting with electrophilic centers in other molecules. This interaction leads to the formation of stable complexes, which can alter the properties and functions of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-methylcyclohexylamine): Similar in structure but lacks the ethyl groups.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups on the aromatic ring.
Bis(4-amino-3-methylcyclohexyl)methane: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) is unique due to its specific combination of ethyl and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high chemical resistance and stability .
Properties
Molecular Formula |
C19H38N2 |
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Molecular Weight |
294.5 g/mol |
IUPAC Name |
4-[(4-amino-3-ethyl-5-methylcyclohexyl)methyl]-2-ethyl-6-methylcyclohexan-1-amine |
InChI |
InChI=1S/C19H38N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h12-19H,5-11,20-21H2,1-4H3 |
InChI Key |
OZTBUYKEBWNOKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CC(C1N)C)CC2CC(C(C(C2)CC)N)C |
Origin of Product |
United States |
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